Negamycin - 33404-78-3

Negamycin

Catalog Number: EVT-276973
CAS Number: 33404-78-3
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Negamycin is a broad-spectrum antibacterial agent. It acts by inhibiting protein synthesis.
Source and Classification

Negamycin was originally derived from Escherichia coli cultures. It is classified as a β-amino acid antibiotic due to its structural features that include a β-amino acid moiety. Its classification highlights its role in inhibiting protein synthesis in bacteria, which is crucial for its antimicrobial activity .

Synthesis Analysis

The synthesis of negamycin has been extensively studied, with several methods developed since its discovery. The first total synthesis was reported in 1972, utilizing D-galacturonic acid as a starting material. This synthetic route confirmed the structure of the natural product and yielded both racemic and optically active forms .

Key Synthetic Methods

Molecular Structure Analysis

Negamycin's molecular structure is characterized by a complex arrangement that includes four functional groups and two chiral centers on a five-carbon side chain. The compound's formula can be represented as C₁₃H₁₉N₃O₄S.

Structural Features

  • Chiral Centers: The presence of chiral centers contributes to the compound's biological activity.
  • Functional Groups: Negamycin contains various functional groups that facilitate its interaction with bacterial ribosomes, crucial for its mechanism of action .
  • Crystal Structure: Crystallographic studies have revealed that negamycin occupies a site on the ribosome that overlaps with tetracycline-class antibiotics, suggesting potential competitive interactions .
Chemical Reactions Analysis

Negamycin undergoes several chemical reactions that are essential for its synthesis and biological activity:

  • Coupling Reactions: These are critical in forming the β-amino acid structure.
  • Deprotection Reactions: Protecting groups are employed during synthesis to ensure selectivity; their removal is necessary to yield the final active compound.
  • Oxidation and Reduction: Various oxidation states are utilized during synthetic routes to achieve desired intermediates .
Mechanism of Action

Negamycin primarily acts by inhibiting protein synthesis in bacteria, specifically targeting the ribosome's decoding site.

Detailed Mechanism

  1. Binding Site: Negamycin binds to a site on the small subunit of the ribosome, which partially overlaps with tetracycline binding sites.
  2. Translational Stalling: By stabilizing near-cognate aminoacyl-tRNA on the ribosome, negamycin promotes translational stalling and increases miscoding frequency during protein synthesis .
  3. Impact on Fidelity: The binding alters the selection mechanism for tRNA entry, affecting both initiation and elongation phases of translation .
Physical and Chemical Properties Analysis

Negamycin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 303.36 g/mol.
  • Solubility: It is highly polar, which affects its solubility in various solvents.
  • Stability: The compound's stability can vary based on environmental conditions such as pH and temperature.

These properties influence its behavior in biological systems and its effectiveness as an antibiotic .

Applications

Negamycin has potential applications in various scientific fields:

  1. Antibiotic Development: Its unique mechanism makes it a candidate for developing new antibiotics against resistant Gram-negative bacteria.
  2. Research Tool: Negamycin serves as a valuable tool for studying protein synthesis mechanisms and ribosomal function.
  3. Therapeutic Potential: There is ongoing research into its use for genetic diseases caused by nonsense mutations, where it may help restore protein function by promoting readthrough of premature stop codons .
Introduction to Negamycin as a Multifunctional Ribosome-Targeting Agent

Historical Context of Negamycin Discovery and Early Pharmacological Characterization

Negamycin was first isolated and characterized in 1972 as a dipeptide-like antibiotic with a unique chemical structure containing a hydrazide group and terminal diamino butyric acid moiety [2]. Early biochemical studies rapidly established its potent bactericidal activity against Gram-negative pathogens, including Escherichia coli K12, through selective inhibition of protein synthesis [4]. Unlike classical ribosome inhibitors like streptomycin or tetracycline discovered earlier, negamycin exhibited a distinctive miscoding activity—inducing errors during genetic translation by promoting misincorporation of amino acids into growing polypeptide chains [1] [4]. This initial pharmacological characterization positioned negamycin as a novel mechanistic class among ribosome-targeting antibiotics, though it never reached widespread clinical adoption despite promising early results.

The compound emerged during a prolific era of antibiotic discovery but remained primarily a research tool due to pharmacological challenges. Contemporary structural biology capabilities were insufficient to elucidate its precise binding mode, leaving mechanistic questions unresolved for decades. Renewed interest stems from its activity against bacterial strains with resistance to mainstream antibiotics and its unique mechanism potentially overcoming common resistance determinants [3]. Modern structural biology approaches have since revisited negamycin to inform next-generation drug design against multidrug-resistant pathogens.

Table 1: Structural Classification of Decoding Center Antibiotics

Antibiotic ClassRepresentative MemberCore Chemical FeaturesBinding Site on 30S
AminoglycosidesParomomycinAmino sugars, rings I-IVHelix 44 (h44) A-site
TetracyclinesTetracyclineLinear tetracyclic nucleusHelix 34 (h34) A-site
Negamycin-typeNegamycinDipeptide-hydrazide, terminal diaminobutyric acidA-site decoding center
Peptide antibioticsEdeineBasic peptide scaffoldP-site (30S interface)

Dual Role in Prokaryotic Inhibition and Eukaryotic Translational Modulation

Negamycin exerts species-specific effects on ribosomes through selective interactions with the decoding center (DC). In bacteria, it binds the 30S ribosomal subunit at the aminoacyl-tRNA (A-site) within a pocket formed by helices 18 and 44 (h18, h44) of the 16S rRNA, overlapping partially with tetracycline and aminoglycoside binding sites [1] [5]. Structural analyses reveal that negamycin stabilizes the flipped-out conformation of conserved adenine residues A1492 and A1493—nucleotides critical for monitoring codon-anticodon pairing fidelity. This stabilization reduces ribosomal discrimination against near-cognate tRNAs, leading to frequent misincorporation errors during elongation [1]. Crucially, while negamycin enhances tRNA binding to the A-site, it concurrently inhibits translocation by stalling ribosomes during EF-G-dependent movement of mRNA-tRNA complexes [1] [5].

In eukaryotic systems, negamycin exhibits notably weaker activity. Rat liver extracts show minimal inhibition of poly-U-directed phenylalanine incorporation compared to bacterial systems [4]. This selectivity arises from structural divergence in the decoding centers between prokaryotic and eukaryotic ribosomes. However, negamycin demonstrates unexpected pharmacological activity in nonsense suppression—readthrough of premature stop codons—in mammalian cells. This occurs via induced miscoding at stop codons, allowing near-cognate tRNAs to occupy the ribosomal A-site and continue translation [6]. This dual functionality positions negamycin as both an antimicrobial prototype and a therapeutic candidate for genetic disorders caused by nonsense mutations.

Table 2: Comparative Mechanisms of Ribosome-Targeting Antibiotics

Mechanistic ActionNegamycinAminoglycosides (e.g., Paromomycin)Tetracyclines
Primary Binding Site30S A-site (h18/h44)30S A-site (h44) & 50S H6930S A-site (h34)
Aminoacyl-tRNA BindingStabilizedIncreased affinityBlocked
Translocation InhibitionYesVariable (neomycin inhibits recycling)No
Miscoding InductionStrongStrongWeak/None
Eukaryotic ActivityLow inhibition, readthroughHigh toxicityModerate inhibition

Structural Basis of Ribosomal Interaction

Negamycin’s molecular architecture enables precise interaction with ribosomal RNA elements governing translational fidelity. The compound features a central N⁰-(3-aminopropyl)-L-α,β-diaminopropionic acid residue linked to a modified leucine derivative containing a hydrazide group [1] [5]. Biochemical and cryo-EM structural analyses demonstrate that this scaffold engages the 16S rRNA through:

  • Hydrogen bonding between its hydrazide group and nucleotide G530 in helix 18
  • Electrostatic interactions involving the diamino acid moiety and the phosphate backbone of helix 44
  • Hydrophobic contacts between the leucine derivative and nucleotide A1492 [1] [5]

These interactions induce a conformational shift in nucleotides A1492/A1493 from their canonical stacked position within helix 44 to an "flipped-out" state mimicking the ribosomal conformation during cognate tRNA recognition [1]. This forced mimicry reduces the energy barrier for non-cognate tRNA accommodation, explaining the observed miscoding. Notably, negamycin’s compact structure allows deeper penetration into the decoding center compared to bulkier aminoglycosides, potentially limiting steric clashes with common resistance mutations like those in ribosomal protein uS12 [5].

Miscoding Activity and Genetic Code Misreading

Negamycin’s miscoding activity was biochemically quantified in early studies using synthetic polynucleotide templates in E. coli extracts:

  • Poly-U-directed systems: Normally encode phenylalanine. Negamycin reduced phenylalanine incorporation by 30-50% while stimulating incorporation of isoleucine (3-fold), serine (2.5-fold), and leucine (2-fold) [4].
  • Poly-A systems: Normally encode lysine. Negamycin enhanced incorporation of lysine (1.8-fold) and glutamic acid (2.2-fold) [4].
  • Poly-C systems: Normally encode proline. The drug increased proline (1.7-fold) and leucine (2.5-fold) incorporation [4].

This pattern demonstrates context-dependent misreading, where specific codons exhibit distinct error profiles under negamycin pressure. Biochemical assays further revealed that negamycin increases A-site binding affinity for near-cognate tRNAs—such as isoleucyl-tRNA in poly-U systems—by approximately threefold while only weakly inhibiting cognate tRNA binding [4]. This contrasts with classical aminoglycosides like streptomycin, which induce more indiscriminate misreading. Negamycin’s miscoding likely arises from altered kinetics of decoding, where the drug-stabilized ribosomal conformation extends the time window for near-cognate tRNA accommodation.

Table 3: Miscoding Patterns Induced by Negamycin in Synthetic mRNA Systems

TemplateNormal Amino AcidMisincorporated Amino Acids (Fold Increase)Primary Codon:Anticodon Mismatch
Poly-UPhenylalanineIsoleucine (3×), Serine (2.5×), Leucine (2×)UUU:GAU (1st position wobble)
Poly-ALysineGlutamic acid (2.2×), Lysine (1.8×)AAA:GAA (2nd position G•A)
Poly-CProlineLeucine (2.5×), Proline (1.7×)CCC:UUC (1st position U•C)

Implications for Antibiotic Development and Therapeutic Translation

Negamycin’s unique mechanism presents distinct advantages for overcoming antibiotic resistance:

  • Synergy potential: Its miscoding activity synergizes with antibiotics inducing ribosomal stalling (e.g., tetracyclines) by amplifying error frequencies during compromised translation [1].
  • Resistance evasion: Unlike aminoglycosides, negamycin lacks hydroxyl groups targeted by common modifying enzymes (AMEs), and its compact binding site may bypass mutations in rpsL (uS12) conferring streptomycin resistance [1] [5].
  • Nonsense suppression: The induced readthrough of premature stop codons offers therapeutic potential for genetic diseases like cystic fibrosis or Duchenne muscular dystrophy caused by nonsense mutations [6].

Properties

CAS Number

33404-78-3

Product Name

Negamycin

IUPAC Name

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1

InChI Key

IKHFJPZQZVMLRH-RNFRBKRXSA-N

SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Solubility

Soluble in DMSO

Synonyms

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid
negamycin
negamycin, (threo-D)-isome

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N

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